molecular formula C12H15NO B1316415 3H-Spiro[1-benzofuran-2,4'-piperidine] CAS No. 71916-73-9

3H-Spiro[1-benzofuran-2,4'-piperidine]

Cat. No. B1316415
CAS RN: 71916-73-9
M. Wt: 189.25 g/mol
InChI Key: ZELCJNKQCKIECO-UHFFFAOYSA-N
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Description

“3H-Spiro[1-benzofuran-2,4’-piperidine]” is a chemical compound with the molecular formula C12H15NO . It is a pale yellow solid and has been shown to bind with low affinity to the melanocortin receptor and act as an agonist .


Molecular Structure Analysis

The InChI code for “3H-Spiro[1-benzofuran-2,4’-piperidine]” is 1S/C12H15NO/c1-2-4-11-10(3-1)9-14-12(11)5-7-13-8-6-12/h1-4,13H,5-9H2 . The molecular weight is 189.26 .


Physical And Chemical Properties Analysis

“3H-Spiro[1-benzofuran-2,4’-piperidine]” is a pale yellow solid . It has a molecular weight of 189.26 . No further physical and chemical properties are provided in the search results.

Scientific Research Applications

Spiropiperidines in Drug Discovery

Spiropiperidines, including structures similar to 3H-Spiro[1-benzofuran-2,4'-piperidine], are increasingly recognized for their potential in drug discovery due to their three-dimensional chemical space. Griggs et al. (2018) reviewed strategies for synthesizing spiropiperidines, highlighting their relevance in medicinal chemistry for creating new pharmacological agents. These compounds are explored for their unique chemical structures and potential biological activities, particularly in the synthesis of natural products and drug discovery projects (Griggs, Tape, & Clarke, 2018).

Benzofuran Derivatives in Medicinal Chemistry

Benzofuran, a core component of 3H-Spiro[1-benzofuran-2,4'-piperidine], is significant in medicinal chemistry due to its wide range of biological activities. Dawood (2019) provided a comprehensive review on benzofuran inhibitors, emphasizing their critical role in addressing various diseases, including cancer, diabetes, and Alzheimer's. The review underscores benzofuran derivatives' therapeutic potentials, which are extensively utilized in pharmaceuticals for their pronounced bioactivities (Dawood, 2019).

Spirocyclic Compounds in Antioxidant Development

Spirocyclic derivatives, akin to 3H-Spiro[1-benzofuran-2,4'-piperidine], are being explored for their antioxidant properties. Acosta-Quiroga et al. (2021) reviewed the antioxidant activities of spiro compounds, indicating their significant potential in medicinal chemistry for developing new drugs aimed at combating diseases related to oxidative stress. This highlights the spirocyclic scaffolds' versatility and their application in discovering potential antioxidant activities (Acosta-Quiroga, Rojas-Peña, Nerio, Gutiérrez, & Polo-Cuadrado, 2021).

Spirocyclic Scaffolds in Drug Discovery

The inherent three-dimensionality and structural novelty of spiro scaffolds, such as those found in 3H-Spiro[1-benzofuran-2,4'-piperidine], make them appealing in drug discovery. Zheng, Tice, & Singh (2014) discussed the increasing utilization of spiro scaffolds in medicinal chemistry, driven by recent advances in synthetic methods. This underscores the growing interest in spirocyclic compounds for their potential to enhance drug discovery efforts (Zheng, Tice, & Singh, 2014).

Safety and Hazards

The safety data sheet for “3H-Spiro[1-benzofuran-2,4’-piperidine]” advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Biochemical Analysis

Biochemical Properties

3H-Spiro[1-benzofuran-2,4’-piperidine] plays a crucial role in biochemical reactions, particularly as a ligand for sigma receptors. It interacts with sigma-1 receptors with high affinity, exhibiting a Ki value of 1.14 nM . This interaction is highly selective, with minimal interaction with other receptors, ion channels, and neurotransmitter transporters . The compound also inhibits the cytochrome P450 isoenzyme CYP2D6, although it does not produce any metabolites through this pathway .

Cellular Effects

3H-Spiro[1-benzofuran-2,4’-piperidine] has been shown to influence various cellular processes. It acts as an antagonist at sigma-1 receptors, which are involved in modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with sigma-1 receptors can lead to analgesic effects, as demonstrated in neuropathic pain models . Additionally, it affects cellular metabolism by being rapidly metabolized by liver microsomes, producing several metabolites .

Molecular Mechanism

The molecular mechanism of 3H-Spiro[1-benzofuran-2,4’-piperidine] involves its binding to sigma-1 receptors, which are chaperone proteins located in the endoplasmic reticulum. This binding inhibits the receptor’s activity, leading to downstream effects on cell signaling pathways and gene expression . The compound’s inhibition of CYP2D6 also suggests a potential role in modulating drug metabolism and interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, 3H-Spiro[1-benzofuran-2,4’-piperidine] exhibits rapid metabolism by liver microsomes, with the formation of several metabolites . The compound’s stability and degradation over time are critical factors in its long-term effects on cellular function. Studies have shown that the compound’s metabolites are formed consistently in both rat and human liver microsomes .

Dosage Effects in Animal Models

The effects of 3H-Spiro[1-benzofuran-2,4’-piperidine] vary with different dosages in animal models. At a dosage of 16 mg/kg, the compound demonstrated significant analgesic activity, reducing neuropathic pain by 53% . Higher dosages may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

3H-Spiro[1-benzofuran-2,4’-piperidine] is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound is rapidly metabolized by CYP3A4, producing multiple metabolites, including N-debenzylated and hydroxylated products . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, 3H-Spiro[1-benzofuran-2,4’-piperidine] is transported and distributed through interactions with various transporters and binding proteins. Its high affinity for sigma-1 receptors suggests a targeted distribution to areas where these receptors are highly expressed . The compound’s localization and accumulation within specific tissues are essential for its therapeutic efficacy and safety .

Subcellular Localization

3H-Spiro[1-benzofuran-2,4’-piperidine] is primarily localized in the endoplasmic reticulum, where sigma-1 receptors are abundant . This subcellular localization is critical for its activity and function, as it allows the compound to effectively modulate sigma-1 receptor activity and downstream cellular processes . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

properties

IUPAC Name

spiro[3H-1-benzofuran-2,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-4-11-10(3-1)9-12(14-11)5-7-13-8-6-12/h1-4,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELCJNKQCKIECO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508411
Record name 3H-Spiro[1-benzofuran-2,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71916-73-9
Record name 3H-Spiro[1-benzofuran-2,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5.3 g of 2,3-dihydro-1'-benzylspiro[benzofuran-2,4'-piperidine], free base of Example 1, in 250 ml of isopropyl alcohol is hydrogenated in a Paar shaker, 50 psig, 65°-70° C., with 1 g of a 10% palladium/carbon catalyst until the uptake of hydrogen is completed. Thereafter, the solution is successively permitted to cool to ambient temperature, filtered and concentrated to dryness, leaving a white solid. The solid is dissolved in a benzene-ether mixture, the solution is filtered through celite and then concentrated again, providing a white solid which, upon trituration with ether, provides the product, 2,3-dihydrospiro[benzofuran-2,4'-piperidine], mp 56°-58.5° C.
Quantity
5.3 g
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250 mL
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benzene-ether
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Synthesis routes and methods II

Procedure details

A solution of 5.3 g of 2,3-dihydro-1'-benzylspiro[benzofuran-2,4'-piperidine], free base of B, in 250 ml of isopropyl alcohol is hydrogenated with a Paar shaker, 50 psig, 65°-70° C. and 1 g of a 10% palladium/carbon catalyst until the uptake of hydrogen is completed. Thereafter, the solution is successively permitted to cool to ambient temperature, filtered and concentrated to dryness, leaving a white solid. The solid is dissolved in a benzene-ether mixture, the solution filtered through celite and then concentrated again providing a white solid, which upon trituration with ether, provides the product, 2,3-dihydrospiro[benzofuran-2,4'-piperidine], mp 56°-58.5° C.
Quantity
5.3 g
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reactant
Reaction Step One
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250 mL
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benzene-ether
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Q & A

Q1: What is the significance of the "umpolung flow chemistry" approach described in the paper for the synthesis of the 3H-Spiro[benzofuran-2,4'-piperidine] building block?

A1: The research highlights the development of a novel synthetic route to tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate, a crucial intermediate in the multistep synthesis of SHP2 inhibitor GDC-1971 (migoprotafib) []. The key innovation lies in the implementation of an "umpolung flow chemistry" strategy. This method utilizes a modified Katritzky benzotriazole hemiaminal, which undergoes deprotonation and subsequent 1,2-addition to tert-butyl 4-oxopiperidine-1-carboxylate []. This approach offers several advantages over traditional batch reactions, particularly when scaling up the synthesis. The flow chemistry setup allows for precise control of reaction parameters, leading to improved yields and product purity. Importantly, this strategy eliminates the need for large cryogenic reaction vessels typically required for handling organolithium reagents at scale, making the process more efficient and cost-effective for large-scale production of this important pharmaceutical intermediate [].

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